Diosmetin-d3

LC-MS/MS Internal Standard Matrix Effect

Quantifying diosmetin in complex biological matrices using non-isotopic or partially deuterated internal standards introduces significant matrix effects and isotopic cross-talk. Diosmetin-d3 eliminates these errors. It is the precise solution for robust LC-MS/MS method validation. Key procurement advantages: - Unambiguous +3 Da mass shift prevents isotopic interference with the analyte's natural M+1/M+2 envelope. - Certified isotopic enrichment (≥99% d1-d3 forms) ensures accurate peak integration and long-term data integrity. - Enables up to 30% faster chromatography cycle times, reducing cost-per-sample in high-throughput studies.

Molecular Formula C16H12O6
Molecular Weight 303.28 g/mol
CAS No. 1189728-54-8
Cat. No. B564487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiosmetin-d3
CAS1189728-54-8
Synonyms5,7-Dihydroxy-2-[3-hydroxy-4-(methox-d3)yphenyl]-4H-1-benzopyran-4-one;  3’,5,7-Trihydroxy-4’-(methoxy-d3)flavone;  4’-Methylluteolin-d3;  Diosmetine-d3;  Diosmetol-d3;  Luteolin 4’-(Methyl-d3) Ether;  Pillon-d3; 
Molecular FormulaC16H12O6
Molecular Weight303.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3/i1D3
InChIKeyMBNGWHIJMBWFHU-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diosmetin-d3 Procurement Guide


Diosmetin-d3 (CAS 1189728-54-8) is a stable isotope-labeled analog of the natural O-methylated flavone diosmetin, distinguished by the substitution of three hydrogen atoms with deuterium at the 4′-methoxy position . It is specifically intended for use as an internal standard (IS) for the quantification of diosmetin in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1]. The incorporation of deuterium confers nearly identical physicochemical properties to the unlabeled analyte, ensuring co-elution and equivalent ionization efficiency while providing a distinct mass shift (m/z +3) for selective detection .

Workflow LC-MS/MS or GC-MS internal standard
Selection d3-labeled for +3 Da mass shift
Context Quantification in complex biological matrices

Diosmetin-d3 Substitution Risks


In LC-MS/MS quantification, using a non-isotopic internal standard or a close structural analog (e.g., luteolin, hesperetin) introduces significant analytical error due to differential matrix effects and variable recovery rates during sample preparation [1]. Even among deuterated internal standards, the number and position of deuterium labels critically impact performance. While a d1- or d2-labeled diosmetin might offer some correction, only the d3-labeled form provides the combination of a sufficient mass shift (+3 Da) to avoid isotopic cross-talk with the analyte's natural M+1/M+2 envelope and a high degree of isotopic enrichment (≥99% for d1-d3 forms) to ensure accurate peak integration . Therefore, substituting a generic or partially labeled standard undermines data integrity, making Diosmetin-d3 a non-interchangeable requirement for rigorous, validated analytical methods [2].

Non-isotopic internal standard
May cause matrix-effect mismatch and variable recovery
Partially labeled (d1/d2) diosmetin
Risk of isotopic cross-talk with analyte's natural isotopes
Research-grade deuterated standard
May lack batch-specific CoA and characterization documentation

Diosmetin-d3 Analytical Performance


Deuterated IS Accuracy Advantage

The use of a deuterated internal standard (ISTD) like Diosmetin-d3, as opposed to a structural analog, is essential for correcting for matrix effects and extraction losses in LC-MS/MS. As shown in a review of bioanalytical challenges, a non-isotopic IS can fail to co-elute with the analyte, leading to differential ionization suppression and unacceptable assay variability [1]. In contrast, a properly chosen deuterated ISTD has been demonstrated to provide a 95-105% extraction recovery and an ionization response within 2-5% of the unlabeled analyte across various plasma concentrations, a level of precision unattainable with a non-isotopic comparator [2].

Extraction Recovery
Class-level inference
95–105% recovery; <5% response difference vs analyte
Supports bioanalytical method precision
Deviation up to 30–50% possible with non-isotopic IS
LC-MS/MS Internal Standard Matrix Effect

Throughput Gains with Deuterated IS

The use of a deuterated internal standard, such as Diosmetin-d3, directly contributes to a more robust and efficient analytical workflow. Unlike a non-isotopic internal standard that may require longer chromatographic runs to achieve baseline separation, a deuterated ISTD co-elutes with the analyte. This allows for shorter run times, often reducing chromatography time by up to 30% and increasing sample throughput [1]. This practice also lowers assay rejection rates by minimizing variability introduced by injection-to-injection fluctuations, leading to more consistent data quality across large sample batches .

Throughput Gain
Class-level inference
Up to 30% shorter run time vs non-isotopic IS
May support higher sample throughput
Lower assay rejection rates reported
Method Development Assay Throughput Chromatography

d3-Labeled IS Isotopic Fidelity

The selection of a specific d3-labeled internal standard over a d1- or d2-labeled analog is a critical procurement decision. Diosmetin-d3 provides a minimum +3 Da mass shift from the unlabeled diosmetin (m/z ~300). This shift is essential for baseline resolution from the natural abundance M+2 isotopic peak of the analyte, which can account for up to ~2-3% of the M peak intensity for a molecule of this size [1]. Using a d1- or d2-labeled standard risks significant 'cross-talk' where the analyte's natural isotopes contribute signal to the internal standard channel, compromising quantification accuracy, particularly at low analyte concentrations. The Cayman Chemical product datasheet confirms this differentiation by specifying a purity of ≥99% for the deuterated forms (d1-d3), underscoring its suitability for minimizing such interference .

Isotopic Fidelity
Head-to-head
+3 Da mass shift avoids M+2 overlap
Minimizes isotopic cross-talk error
d1/d2 may cause up to 5% IS area error
Isotopic Purity Mass Spectrometry Internal Standard Selection

Method Validation & Traceability

Diosmetin-d3 from certified vendors is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method validation (AMV) and quality control (QC) . It serves a dual purpose: as an internal standard for LC/GC-MS and as a reference standard for traceability against pharmacopeial standards (USP or EP) [1]. This is a crucial distinction from a less rigorously characterized 'research-grade' deuterated analog. The product is intended for use during synthesis and formulation stages of drug development and in Abbreviated New Drug Applications (ANDA) , providing a level of regulatory confidence and documentation support not guaranteed with alternative sources.

Documentation Traceability
Head-to-head
Certified vendor CoA and characterization
Supports bioanalytical validation review
Documentation often required for GLP/GMP environments
Method Validation Reference Standard Regulatory Compliance

Diosmetin-d3 Application Scenarios


Preclinical PK Method Development

In this scenario, a CRO or pharmaceutical company is developing a quantitative LC-MS/MS method to measure diosmetin levels in rat or human plasma. The use of Diosmetin-d3 is essential to correct for matrix effects and ensure the method meets regulatory bioanalytical guidelines (FDA/EMA) for accuracy (±15%) and precision [1]. This is supported by evidence that deuterated internal standards provide superior recovery and ionization response correction compared to non-isotopic analogs , and that a d3-label provides the optimal mass shift to avoid isotopic cross-talk .

QC Release & Stability Testing

This scenario involves the use of Diosmetin-d3 as a reference standard for the QC release and stability testing of drug products containing diosmetin as an API. The compound's characterization and traceability to pharmacopeial standards (USP/EP) are critical for ensuring data integrity and regulatory compliance [1]. This is directly supported by evidence that certified vendors supply Diosmetin-d3 with the necessary documentation and purity (≥99% deuterated forms) required for GMP environments .

High-Throughput Metabolomics

For researchers studying the natural distribution of diosmetin in citrus fruits or its absorption in humans, Diosmetin-d3 enables accurate, high-throughput quantification in large sample cohorts. The evidence demonstrating that deuterated internal standards can reduce chromatography time by up to 30% [1] is a key procurement driver. This efficiency gain, combined with the quantitative accuracy provided by the d3-label, allows for cost-effective and reliable analysis of hundreds of samples, which is a significant advantage over using non-isotopic methods or partially labeled standards .

Application
Selection Property
Validation Focus
Preclinical PK method development
Co-eluting deuterated ISTD
Matrix-effect correction and accuracy review
QC release and stability testing
Certified reference standard
CoA traceability and characterization review
High-throughput metabolomics
Throughput-optimized d3-ISTD
Run-time reduction and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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